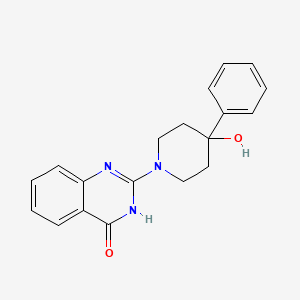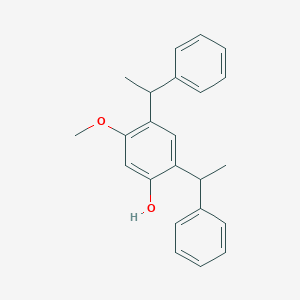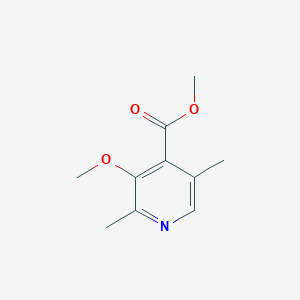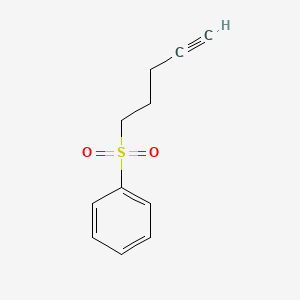
(3R,4R)-3,4,6-Tribromo-3,4-dihydro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3,4,6-Tribromo-3,4-dihydro-2H-1-benzopyran: is a brominated derivative of 1-benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of three bromine atoms and a dihydro-1-benzopyran core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3,4,6-Tribromo-3,4-dihydro-2H-1-benzopyran typically involves the bromination of 3,4-dihydro-2H-1-benzopyran. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process is optimized for large-scale production, focusing on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3R,4R)-3,4,6-Tribromo-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce the dihydro-1-benzopyran core to a fully saturated structure.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated benzopyran derivatives. Substitution reactions result in various functionalized benzopyran compounds.
Scientific Research Applications
Chemistry: In chemistry, (3R,4R)-3,4,6-Tribromo-3,4-dihydro-2H-1-benzopyran is used as a building block for synthesizing more complex molecules. Its brominated structure allows for further functionalization, making it valuable in organic synthesis and medicinal chemistry.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It serves as a model compound for investigating the effects of bromination on biological activity and molecular interactions.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These include anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to develop new drugs based on this compound’s structure.
Industry: Industrially, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (3R,4R)-3,4,6-Tribromo-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The dihydro-1-benzopyran core plays a crucial role in stabilizing these interactions, leading to the compound’s observed biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
(3R,4R)-3,4-Dihydro-2H-1-benzopyran: Lacks bromine atoms, resulting in different chemical and biological properties.
(3R,4R)-3,4,6-Trichloro-3,4-dihydro-2H-1-benzopyran: Chlorinated analog with distinct reactivity and applications.
(3R,4R)-3,4,6-Trifluoro-3,4-dihydro-2H-1-benzopyran: Fluorinated analog with unique electronic properties.
Uniqueness: The presence of three bromine atoms in (3R,4R)-3,4,6-Tribromo-3,4-dihydro-2H-1-benzopyran imparts unique reactivity and biological activity compared to its analogs. Bromine atoms increase the compound’s molecular weight and electron density, influencing its interactions with biological targets and chemical reagents. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
61961-52-2 |
|---|---|
Molecular Formula |
C9H7Br3O |
Molecular Weight |
370.86 g/mol |
IUPAC Name |
(3R,4R)-3,4,6-tribromo-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H7Br3O/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-3,7,9H,4H2/t7-,9-/m1/s1 |
InChI Key |
AXWZJLCAZILULG-VXNVDRBHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C2=C(O1)C=CC(=C2)Br)Br)Br |
Canonical SMILES |
C1C(C(C2=C(O1)C=CC(=C2)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


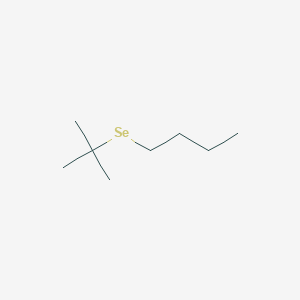
![N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B14547943.png)
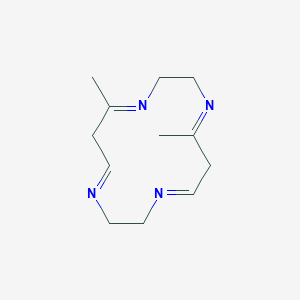
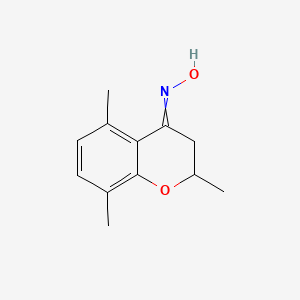
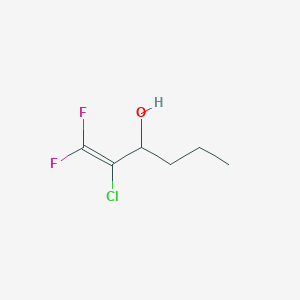
![1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one](/img/structure/B14547959.png)
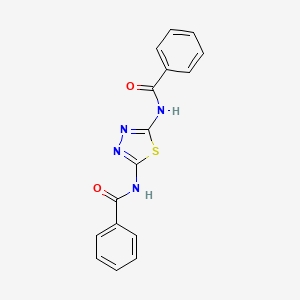

![N-[1-(Cyclohexylamino)-6-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14547969.png)
